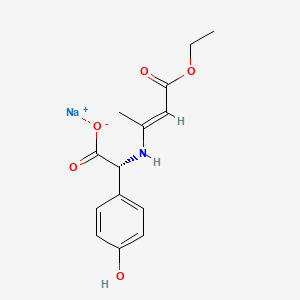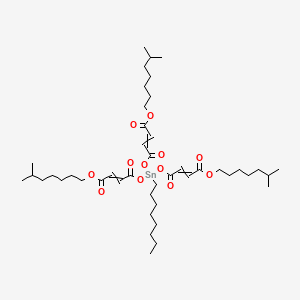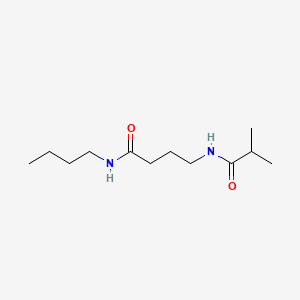
Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- is a chemical compound with a specific structure that includes a butanamide backbone substituted with a butyl group and a 2-methyl-1-oxopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- typically involves the reaction of butanamide with appropriate reagents to introduce the butyl and 2-methyl-1-oxopropylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted butanamides.
科学的研究の応用
Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- include other substituted butanamides and related amides with different functional groups.
Uniqueness
The uniqueness of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
82024-05-3 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
N-butyl-4-(2-methylpropanoylamino)butanamide |
InChI |
InChI=1S/C12H24N2O2/c1-4-5-8-13-11(15)7-6-9-14-12(16)10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16) |
InChIキー |
BYEOZUIBVOZOQT-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CCCNC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


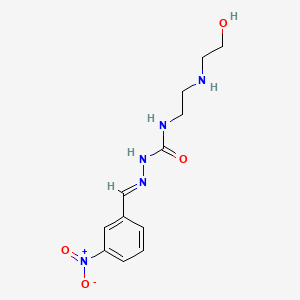

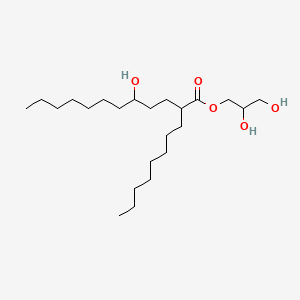
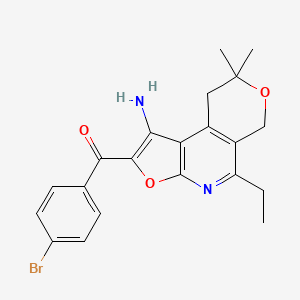

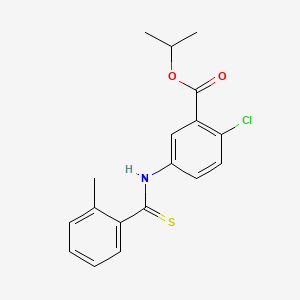

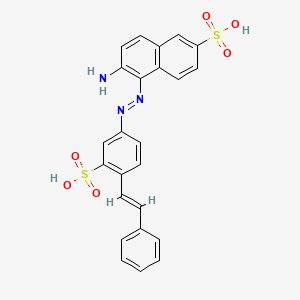
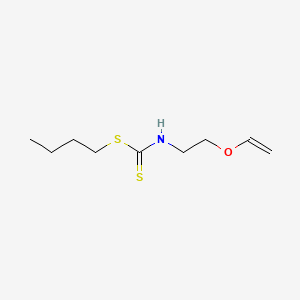
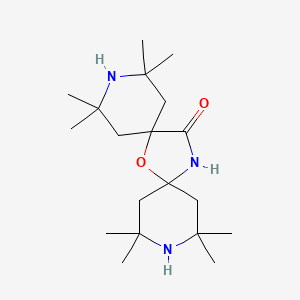

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
